molecular formula C19H26N4O2 B2449539 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine CAS No. 1286725-78-7

1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine

Cat. No.: B2449539
CAS No.: 1286725-78-7
M. Wt: 342.443
InChI Key: KPRUAOKEWKWJNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. It might involve reactions such as nucleophilic substitution, condensation, or cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the pyrazole ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors like its molecular structure and the nature of its functional groups .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research on pyrazole derivatives, such as the study of molecular interactions of a potent antagonist with the CB1 cannabinoid receptor, highlights the importance of pyrazole compounds in understanding receptor-ligand interactions and developing pharmacophore models. These studies contribute to drug design by elucidating the structural requirements for binding affinity and activity at specific receptors (Shim et al., 2002).

Antimicrobial Activity

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating variable and modest activity against bacteria and fungi. Such studies are crucial for the discovery of new antimicrobial agents in response to the growing resistance to existing antibiotics (Patel, Agravat, & Shaikh, 2011).

Anticancer Potential

The synthesis of novel pyrazole derivatives with specific moieties has shown higher anticancer activity compared to reference drugs in some cases. This indicates the potential of pyrazole-based compounds in cancer therapy, highlighting their importance in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticonvulsant Drug Development

The development of new anticonvulsant agents, such as "Epimidin," shows the application of pyrazole derivatives in addressing neurological disorders. The detailed characterization and validation of analytical methods for such compounds underscore their potential in medical research and pharmaceutical development (Severina et al., 2021).

Antibacterial and Antifungal Agents

Research on novel pyrazole and isoxazole derivatives has shown good antibacterial and antifungal activity, supporting the exploration of such compounds in developing new treatments for infectious diseases (Sanjeeva et al., 2022).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on how it interacts with biological molecules. It might bind to a specific protein, for example, altering its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would be important to minimize risks .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, investigating its behavior in different conditions, or exploring its potential uses in areas like medicine or materials science .

Properties

IUPAC Name

[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-15-14-16(2)23(20-15)13-10-21-8-11-22(12-9-21)19(24)17-4-6-18(25-3)7-5-17/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRUAOKEWKWJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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